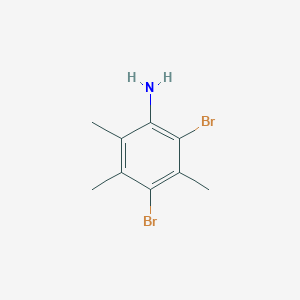

2,4-Dibromo-3,5,6-trimethylaniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11Br2N |

|---|---|

Molecular Weight |

293.00 g/mol |

IUPAC Name |

2,4-dibromo-3,5,6-trimethylaniline |

InChI |

InChI=1S/C9H11Br2N/c1-4-5(2)9(12)8(11)6(3)7(4)10/h12H2,1-3H3 |

InChI Key |

VULIVLJBDZLSKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1N)Br)C)Br)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2,4 Dibromo 3,5,6 Trimethylaniline

Electrophilic Aromatic Substitution Mechanisms

The study of electrophilic aromatic substitution reactions provides fundamental insights into the reactivity of substituted benzene (B151609) derivatives. In the case of 2,4-dibromo-3,5,6-trimethylaniline, the interplay of activating and deactivating groups, along with steric factors, governs the course of these reactions.

The bromination of aniline (B41778) and its derivatives is a classic example of electrophilic aromatic substitution. The amino group is a strong activating group, significantly increasing the electron density of the aromatic ring through resonance, making it highly susceptible to electrophilic attack. doubtnut.comyoutube.com This high reactivity often leads to polysubstitution, as seen in the reaction of aniline with bromine water, which yields 2,4,6-tribromoaniline (B120722) instantaneously. doubtnut.comyoutube.com

For a substituted aniline like 2,4,6-trimethylaniline (B148799), the existing methyl and amino groups direct the incoming electrophile. The amino group directs ortho and para, and the methyl groups also provide ortho and para direction. In 2,4,6-trimethylaniline, the ortho and para positions relative to the strongly activating amino group are already occupied by methyl groups. This leaves the meta positions as the primary sites for substitution.

The mechanism for the bromination of anilines involves the attack of the electron-rich aromatic ring on an electrophilic bromine species, such as Br₂ polarized by a solvent or a Lewis acid catalyst. unizin.org This attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. unizin.orgrsc.org Subsequent loss of a proton from the site of attack restores the aromaticity of the ring and yields the brominated product. unizin.org

To control the degree of bromination and achieve selective monobromination, the reactivity of the amino group is often modulated by converting it into an amide through acetylation. chemistrysteps.comyoutube.com The resulting acetamido group is still an ortho, para-director but is less activating than the amino group, which helps to prevent over-bromination. chemistrysteps.comyoutube.com The steric bulk of the acetyl group can also influence the regioselectivity of the substitution. chemistrysteps.com

Kinetic studies of the bromination of aromatic amines have revealed that the reaction rates are highly dependent on the reaction conditions, including the acidity of the medium and the concentration of bromide ions. For primary aromatic amines, at low bromide ion concentrations, the rate-determining step is often the reaction between molecular bromine and the un-dissociated amine. rsc.org However, at higher bromide concentrations, the decomposition of the Wheland intermediate can become partially rate-determining. rsc.org

The reaction rate is also significantly influenced by the acidity of the solution. For primary amines, the rate often shows an inverse dependence on the Hammett acidity function (H₀), indicating that the free amine, rather than its protonated form, is the reactive species. rsc.org

The general mechanism for electrophilic bromination can be described by the following steps:

Generation of the electrophile (e.g., polarization of Br₂).

Attack of the aromatic ring on the electrophile to form a sigma complex.

Deprotonation to restore aromaticity.

The electronic and steric effects of substituents on the aromatic ring play a crucial role in determining the rate and regioselectivity of electrophilic bromination.

Electronic Effects:

Activating Groups: Electron-donating groups, such as the amino (-NH₂) and methyl (-CH₃) groups, increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. doubtnut.comchemistrysteps.com The amino group is a particularly strong activator due to its ability to donate its lone pair of electrons into the ring through resonance. doubtnut.comyoutube.com Methyl groups are also activating, though to a lesser extent, through an inductive effect and hyperconjugation.

Deactivating Groups: Electron-withdrawing groups decrease the electron density of the ring, making it less reactive. chemistrysteps.com Halogens, like bromine, are deactivating due to their inductive electron-withdrawing effect (-I), but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance (+M). wikipedia.org

Steric Effects:

Steric hindrance from bulky substituents can influence the regioselectivity of the reaction by blocking access to certain positions on the ring. nsf.govrsc.org In the case of 2,4,6-trimethylaniline, the methyl groups at the ortho and para positions relative to the amino group sterically hinder these positions, directing substitution to the meta positions.

The combination of electronic and steric effects in this compound makes further electrophilic substitution challenging. The two bromine atoms and three methyl groups create a sterically crowded environment, and the deactivating effect of the bromines counteracts the activation by the amino and methyl groups.

Nucleophilic Substitution Reactions of Bromine Atoms

The bromine atoms on the ring of this compound can potentially be replaced through nucleophilic substitution reactions, although aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides.

Nucleophilic aromatic substitution (SNAAr) on aryl halides typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. In the absence of such strong activation, the reaction is difficult.

Another pathway for nucleophilic substitution on aryl halides is the elimination-addition mechanism, which proceeds through a benzyne (B1209423) intermediate. organic-chemistry.org This mechanism is favored by very strong bases like sodium amide (NaNH₂). chemistrysteps.com

The nitrogen atom in aniline and its derivatives possesses a lone pair of electrons, allowing it to act as a nucleophile. quora.com This nucleophilicity is fundamental to many of its reactions. For instance, in the reaction of halogenoalkanes with ammonia, the initial primary amine formed can act as a nucleophile and react further to form secondary and tertiary amines. chemguide.co.uk

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful methods for forming C-N bonds and synthesizing arylamines. nih.govacs.org These reactions allow for the coupling of aryl halides with a wide variety of amines. organic-chemistry.orgnih.gov

The general catalytic cycle for the Buchwald-Hartwig amination involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate. nih.gov

Amine Coordination and Deprotonation: An amine coordinates to the palladium center, and a base removes a proton from the amine to form an amido-palladium complex.

Reductive Elimination: The C-N bond is formed as the arylamine product is eliminated, regenerating the palladium(0) catalyst.

The mechanism and efficiency of these reactions are influenced by the choice of catalyst (ligand on the palladium), the base, and the nature of the aryl halide and the amine. nih.govacs.orgnih.gov For instance, the identity of the halide (chloride vs. bromide) can affect the mechanism of oxidative addition. nih.gov

Nickel-catalyzed amination of aryl halides has also emerged as a valuable synthetic method, sometimes offering different reactivity and scope compared to palladium catalysis. nih.govacs.orgacs.org Kinetic studies of nickel-catalyzed amination have shown that the reaction can be first order in both the catalyst and the aryl halide, and zero order in the base and the amine under certain conditions. nih.govacs.org

The presence of multiple bromine atoms on a benzene ring, as in 1,2-dibromoarenes, allows for sequential or double C-N coupling reactions to form N,N'-diaryl-o-phenylenediamines using palladium catalysts. researchgate.net Similarly, 1,2,4,5-tetrabromobenzene (B48376) can be coupled with anilines to produce tetrasubstituted derivatives. researchgate.net These examples highlight the potential for this compound to undergo palladium-catalyzed amination at one or both bromine positions.

Halogen-Metal Exchange Processes

The presence of bromine atoms on the aniline ring allows for various metal-mediated reactions, which are significantly influenced by the steric environment created by the flanking methyl groups.

Bromine-Lithium Exchange and Related Organometallic Intermediates

The bromine-lithium exchange is a fundamental reaction for creating functionalized organometallic intermediates from aryl halides. princeton.edu This process typically involves treating the bromo-substituted compound with an organolithium reagent, such as n-butyllithium (n-BuLi). princeton.eduresearchgate.net For a molecule like this compound, this exchange would lead to the formation of a reactive aryllithium species. The reaction is essentially an equilibrium process that favors the formation of the more stable organolithium compound. princeton.edu

The general mechanism can be described as a nucleophilic attack of the organolithium reagent on the bromine atom, forming a transient "ate" complex. princeton.edu The rate and selectivity of this exchange are sensitive to several factors, including the solvent, temperature, and the electronic and steric nature of the substituents on the aromatic ring. researchgate.netuni-regensburg.de The exchange rate generally decreases in the order of I > Br > Cl, making dibromo compounds suitable substrates for this transformation. princeton.edu The resulting aryllithium intermediates are highly valuable in synthesis, as they can be trapped with various electrophiles to introduce new functional groups. nih.gov In polybrominated compounds, achieving regioselective exchange can be challenging but allows for the modular construction of complex molecules. nih.gov

Impact of "Buttressing Effect" on Reactivity and Conformation

The reactivity of this compound in halogen-metal exchange reactions is profoundly affected by the "buttressing effect." This phenomenon describes the indirect steric interaction between two substituents that arises from the presence of a third, adjacent group. uni-regensburg.de In this specific molecule, the methyl groups at positions 3 and 5 exert steric pressure on the bromine atom at position 4, while the methyl groups at positions 5 and 6 influence the bromine at position 2 and the amino group.

This steric crowding has significant consequences:

Conformational Changes: The buttressing effect can force changes in the conformation of substituent groups. For instance, in related N,N-dimethylanilines, a bulky "buttressing" substituent can alter the conformation of the dimethylamino group, causing it to sterically hinder the ortho-bromine and slow down the rate of bromine-lithium exchange. researchgate.netuni-regensburg.de

Reactivity of Intermediates: The steric strain can influence the aggregation state of the organolithium intermediates formed after the exchange. The buttressing effect can force the aryllithium species to deaggregate, which in turn boosts their reactivity. researchgate.netuni-regensburg.de This heightened reactivity can sometimes lead to side reactions, such as decomposition through protolysis by ether solvents, even at low temperatures. uni-regensburg.de

The table below summarizes the influence of steric effects on halogen-lithium exchange.

| Feature | Description | Consequence of Buttressing Effect |

| Reaction Rate | The speed at which bromine-lithium exchange occurs. | Steric hindrance from buttressed groups can slow down the exchange rate at a particular position. researchgate.netuni-regensburg.de |

| Regioselectivity | The preference for reaction at one bromine atom over another. | Can suppress the regioselectivity of the reaction in substrates with multiple bromine atoms. researchgate.netuni-regensburg.de |

| Intermediate Reactivity | The chemical reactivity of the aryllithium species formed. | Forces deaggregation of aryllithium intermediates, leading to an increase in their reactivity. researchgate.netuni-regensburg.de |

Radical Reactions and Their Selectivity

Free radical reactions provide another avenue for the transformation of halogenated anilines, with selectivity being a key determinant of the reaction outcome.

Comparison of Bromination vs. Chlorination Selectivity in Free Radical Processes

When considering further halogenation via a free radical pathway, bromination and chlorination exhibit significant differences in selectivity. Bromination is substantially more selective than chlorination. masterorganicchemistry.comyoutube.com This difference is explained by Hammond's postulate, which relates the structure of a transition state to the species (reactants or products) it is closest to in energy. masterorganicchemistry.com

Chlorination: The hydrogen abstraction step by a chlorine radical is highly exothermic because the H-Cl bond formed (103 kcal/mol) is much stronger than the C-H bond being broken. masterorganicchemistry.com According to Hammond's postulate, the transition state for this exothermic step is "early," meaning it resembles the reactants. masterorganicchemistry.com Since the energy differences between various types of C-H bonds (e.g., primary, secondary, tertiary) in the reactants are small, the activation energies for their cleavage are also similar, leading to low selectivity and a mixture of products. masterorganicchemistry.comlibretexts.org

Bromination: The hydrogen abstraction step by a bromine radical is endothermic, as the H-Br bond formed (87 kcal/mol) is weaker. masterorganicchemistry.comyoutube.com The transition state for this endothermic step is "late," resembling the products (the carbon radical). masterorganicchemistry.com Since there are significant energy differences between the stabilities of different types of carbon radicals (tertiary > secondary > primary), the activation energies for their formation will also differ significantly. youtube.com This results in high selectivity, with the reaction favoring the formation of the most stable radical intermediate. libretexts.org

The following table outlines the key differences that lead to varied selectivity.

| Feature | Free Radical Chlorination | Free Radical Bromination |

| Key Reaction Step | C-H bond breakage by Cl• | C-H bond breakage by Br• |

| Thermodynamics | Exothermic masterorganicchemistry.comyoutube.com | Endothermic masterorganicchemistry.comyoutube.com |

| Transition State | Early (reactant-like) masterorganicchemistry.com | Late (product-like) masterorganicchemistry.com |

| Selectivity | Low masterorganicchemistry.comlibretexts.org | High masterorganicchemistry.comlibretexts.org |

Other Transformation Mechanisms

Beyond metal-mediated and radical reactions, this compound can undergo transformations involving changes in the oxidation state of its functional groups.

Oxidation and Reduction Pathways

The aniline functionality and the aromatic ring itself are susceptible to both oxidation and reduction under appropriate conditions.

Oxidation: The electrochemical oxidation of substituted anilines has been studied, providing insight into potential pathways. For example, the oxidation of 2,4-dibromo-6-nitroaniline (B1580786) on a platinum electrode proceeds via a one-electron oxidation to form a radical cation. psu.edu This intermediate can then undergo further reactions, ultimately leading to the formation of a p-benzoquinone derivative through hydrolysis. psu.edu It is plausible that this compound could follow a similar pathway, where the amino group is oxidized to initiate a sequence of transformations.

Reduction: Reduction reactions can also occur. The nitro group in precursors to similar anilines is commonly reduced to an amino group using agents like iron powder in acidic conditions. chemicalbook.com The bromine atoms on the ring could potentially be removed (hydrodebromination) using catalytic hydrogenation or other strong reducing agents, leading to the formation of various amine derivatives.

Rearrangement Reactions (e.g., Side-Chain Nitration as a Side Reaction)

The nitration of aromatic compounds is a cornerstone of electrophilic aromatic substitution. However, in highly substituted systems such as this compound, the reaction can deviate from simple ring substitution to yield rearranged products, including those resulting from side-chain nitration. This typically occurs when the positions on the aromatic ring that are most activated towards electrophilic attack are sterically hindered.

In the case of this compound, the positions ortho and para to the strongly activating amino group are either occupied by bromine atoms or a methyl group. The remaining positions are also substituted, leading to significant steric congestion around the aromatic ring. Under nitrating conditions (e.g., using a mixture of nitric acid and sulfuric acid), the initial attack of the nitronium ion (NO₂⁺) can occur at a carbon atom already bearing a substituent, a process known as ipso-nitration.

When ipso-attack occurs at a methyl-substituted position, the resulting intermediate, a Wheland intermediate or arenium ion, is unstable. Instead of losing a proton to restore aromaticity, which is the typical pathway, the intermediate can undergo rearrangement. One such rearrangement can lead to the formation of a nitromethyl group on the side chain.

The proposed mechanism for side-chain nitration as a side reaction in the nitration of this compound can be conceptualized as follows:

Formation of the Nitronium Ion: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺).

Ipso-Attack: The nitronium ion attacks one of the methyl-substituted carbons of the aniline ring. The high electron density of the ring, enhanced by the amino and methyl groups, facilitates this attack despite the steric hindrance.

Formation of the Arenium Ion: This attack forms a transient arenium ion, where the positive charge is delocalized across the ring.

Rearrangement to a Benzylic Cation: The arenium ion can rearrange. A plausible pathway involves the migration of the nitro group to the adjacent methyl group, which is facilitated by the formation of a more stable benzylic cation intermediate. This can also be viewed as an intramolecular transfer of the nitro group from the ring to the side chain.

Proton Loss: A base in the reaction mixture (such as HSO₄⁻ or H₂O) abstracts a proton from the nitromethyl group, leading to the formation of the final side-chain nitrated product, a phenylnitromethane derivative.

This side reaction is often in competition with other reaction pathways, such as the substitution of a bromine atom (ipso-substitution) or decomposition of the starting material under the harsh acidic conditions. The extent of side-chain nitration is influenced by the reaction conditions, including the nature of the nitrating agent, the temperature, and the solvent.

| Reactant Type | Reaction Condition | Potential Products | Mechanistic Feature |

| Polyalkylated Anilines | HNO₃/H₂SO₄ | Ring nitrated, Side-chain nitrated, Oxidized products | Ipso-attack followed by rearrangement |

| Sterically Hindered Arenes | Various nitrating agents | Mixture of isomers, rearranged products | Competition between steric and electronic effects |

Ring Closure Mechanisms

The structure of this compound, with its reactive amino group and substituted aromatic ring, provides a scaffold for various intramolecular ring-closure reactions to form heterocyclic systems. These reactions are of significant interest in synthetic organic chemistry for the construction of complex molecular architectures. The specific mechanisms of these cyclizations are dependent on the nature of the reagent that provides the additional atoms needed to form the new ring.

A common strategy for forming a new ring fused to the aniline core involves the introduction of a functionalized side chain, either at the nitrogen atom or at one of the ring carbons, followed by an intramolecular cyclization. Given the substitution pattern of this compound, functionalization of the amino group is a more probable initial step.

For instance, the synthesis of quinoline (B57606) derivatives, a prominent class of nitrogen-containing heterocycles, can be envisioned starting from this compound. A classic approach is the Combes quinoline synthesis or a related cyclization. The general mechanism would involve:

N-Acylation: The aniline is first reacted with a β-dicarbonyl compound (e.g., acetylacetone) under acidic conditions to form an enamine or a β-amino ketone after initial condensation and dehydration.

Intramolecular Electrophilic Aromatic Substitution: The newly formed enamine can then undergo an intramolecular cyclization. The enamine, in equilibrium with its keto-imine tautomer, can be protonated to generate a reactive electrophile. This electrophile then attacks the aromatic ring. In the case of this compound, the attack would likely occur at one of the less hindered methyl-substituted positions, if sterically accessible, or potentially displace a bromine atom via a nucleophilic aromatic substitution mechanism under certain conditions.

Dehydration/Aromatization: The resulting cyclized intermediate, a dihydroquinolinol, readily dehydrates under the acidic reaction conditions to form the fully aromatic quinoline ring system.

Alternatively, palladium-catalyzed intramolecular cyclization reactions represent a modern and versatile approach. acs.orgmit.eduresearchgate.net For example, if a vinyl group were introduced onto the nitrogen atom, a subsequent intramolecular Heck-type reaction could be employed to form a new ring. The mechanism would proceed through:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the C-Br bond of the aniline ring.

Intramolecular Carbopalladation: The appended vinyl group inserts into the newly formed Aryl-Pd bond.

β-Hydride Elimination: Elimination of a palladium hydride species leads to the formation of the cyclized product and regeneration of the Pd(0) catalyst.

The feasibility and outcome of these ring-closure reactions are highly dependent on the steric and electronic properties of the substituents on the aniline ring. The bulky bromine and methyl groups in this compound would exert significant steric influence, potentially requiring more forcing reaction conditions or leading to specific regiochemical outcomes.

| Cyclization Type | Key Reagents/Catalysts | Intermediate Species | Driving Force |

| Combes Synthesis | β-Dicarbonyl, Acid | Enamine, Acylium ion | Aromatization |

| Bischler-Napieralski (analogue) | Acyl halide, Dehydrating agent | N-Acyl derivative, Nitrilium ion | Aromatization |

| Palladium-catalyzed | Pd catalyst, Ligand, Base | Organopalladium species | Reductive elimination |

Sulfur Extrusion Reactions in Related Systems

Sulfur extrusion reactions are chemical transformations where a sulfur atom is removed from a molecule, often leading to the formation of a new carbon-carbon or carbon-nitrogen bond. While direct sulfur extrusion reactions involving this compound are not extensively documented, we can infer potential mechanistic pathways from related systems, particularly those involving the formation and subsequent reaction of thioamides or related sulfur-containing intermediates derived from anilines.

One relevant area is the synthesis of carbodiimides from thioureas, where a sulfur atom is extruded. A thiourea (B124793) derivative of this compound could be synthesized by reacting the aniline with an isothiocyanate. The subsequent sulfur extrusion from this thiourea would likely proceed as follows:

Formation of a Thiourea: Reaction of this compound with an appropriate isothiocyanate (R-N=C=S) would yield the corresponding N,N'-disubstituted thiourea.

Activation of the Sulfur Atom: A desulfurizing agent, such as a phosphine (B1218219) (e.g., triphenylphosphine) or a carbophilic metal salt (e.g., of copper or mercury), is used to activate the thiocarbonyl group. The lone pair of electrons on the sulfur atom attacks the electrophilic reagent.

Intramolecular Nucleophilic Attack: The nitrogen atom of the thiourea then attacks the now electrophilic carbon of the activated thiocarbonyl group, forming a transient four-membered ring intermediate or a zwitterionic species.

Extrusion of Sulfur: The intermediate collapses, leading to the extrusion of the sulfur atom (e.g., as triphenylphosphine (B44618) sulfide) and the formation of the stable carbodiimide (B86325) product.

The steric hindrance around the nitrogen atom in a thiourea derived from this compound would likely influence the rate of this reaction.

Another related process involves the synthesis of sulfur-containing heterocycles followed by a sulfur extrusion step. For example, anilines can react with elemental sulfur and an α-methylene ketone to form thioamides. acs.org While not a direct extrusion from an aniline derivative, the mechanisms involved in the subsequent reactions of these thioamides are relevant.

Furthermore, sulfur extrusion is a key step in the synthesis of certain heterocycles where a sulfur-containing precursor is used. For instance, the thermal or photochemical decomposition of certain sulfur-containing five- or six-membered rings can lead to the extrusion of sulfur (as S or SO) and the formation of a more stable, often aromatic, ring system. The mechanism of these reactions is typically pericyclic in nature, proceeding through a concerted transition state.

| Reaction Type | Key Reagents | Key Intermediate | Extruded Species |

| Thiourea to Carbodiimide | Phosphines, Metal oxides | Activated thiourea | Phosphine sulfide, Metal sulfide |

| Willgerodt-Kindler Reaction | Sulfur, Amine | Thioamide | Not an extrusion reaction itself |

| Thermal extrusion from heterocycles | Heat | Pericyclic transition state | S, S₂, SO |

Derivatization and Advanced Chemical Transformations of 2,4 Dibromo 3,5,6 Trimethylaniline

Formation of Organometallic Complexes and Ligands

The amino group of 2,4-Dibromo-3,5,6-trimethylaniline serves as a reactive handle for the construction of elaborate ligands, which can then be coordinated to metal centers to form organometallic complexes with diverse applications in catalysis and materials science.

Schiff bases, or imines, are a class of compounds synthesized through the condensation reaction between a primary amine and an aldehyde or ketone. ekb.egnanobioletters.com This reaction is a fundamental method for creating ligands with an azomethine (–C=N–) functional group, which is crucial for coordinating with transition metal ions. nanobioletters.com The synthesis involves refluxing this compound with a suitable carbonyl compound, typically in an alcohol solvent. nih.gov The resulting Schiff base ligands can chelate to metal ions through the imine nitrogen atom, and potentially other donor atoms present on the aldehyde-derived portion of the molecule. nanobioletters.com The steric bulk provided by the trimethyl and dibromo-substituted phenyl ring can influence the coordination geometry and stability of the resulting metal complexes.

Table 1: Examples of Schiff Base Synthesis from this compound

| Amine Reactant | Aldehyde Reactant | Resulting Schiff Base Structure (General) |

|---|---|---|

| This compound | Salicylaldehyde | |

| This compound | 4-Methoxybenzaldehyde |

This table presents hypothetical reaction products based on established Schiff base synthesis methodologies.

Schiff bases derived from substituted anilines are excellent precursors for the synthesis of cyclometallated compounds, particularly with palladium. Cyclometallation is an intramolecular reaction that forms a stable metallacycle. In a typical synthesis, a Schiff base ligand derived from an aniline (B41778), such as 2,4,6-trimethylaniline (B148799), is reacted with a palladium(II) salt like palladium acetate (B1210297). researchgate.net This process can lead to the formation of dinuclear palladium(II) complexes where acetate groups act as bridges between the two metal centers. researchgate.net The reaction involves the activation of a C-H bond on the aniline ring, ortho to the imine group, leading to the formation of a direct carbon-palladium bond. For Schiff bases of this compound, cyclometallation would likely involve the activation of the C-H bond of one of the ortho-methyl groups. These cyclometallated palladium complexes are of significant interest as catalysts and in materials science. nih.govnih.gov

Table 2: General Reaction for Cyclometallated Palladium(II) Complex Formation

| Reactants | Reaction Conditions | Product Type |

|---|

Data extrapolated from research on analogous compounds like 2,4,6-trimethylaniline derivatives. researchgate.net

The steric and electronic properties of this compound make its derivatives suitable for stabilizing high-oxidation-state metals. Molybdenum(VI) imido complexes, which contain a metal-nitrogen double or triple bond, are important in catalysis, including olefin metathesis. Research has shown that bulky anilido ligands can be used to synthesize these complexes. For example, a molybdenum(VI) imido alkylidene complex incorporating a 2,6-dibromo-4-methylphenylamido ligand has been prepared. nih.gov The synthesis of such complexes often involves reacting a suitable molybdenum precursor with the corresponding aniline. The bulky and electron-withdrawing nature of the dibrominated aniline ligand is crucial for stabilizing the electron-deficient high-valent molybdenum center. nih.gov These complexes can exhibit frustrated Lewis pair (FLP) character, enabling them to activate small molecules like H₂, Si-H, and O-H bonds. d-nb.infonih.gov

Table 3: Representative Molybdenum(VI) Imido Complex with a Related Ligand

| Complex Formula | Imido Ligand | Metal Center | Key Features |

|---|

N-Heterocyclic carbenes (NHCs) have become essential ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tunability. sigmaaldrich.comsigmaaldrich.com 2,4,6-Trimethylaniline (mesitylamine) is a foundational building block for some of the most common bulky NHC ligands, such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene). wikipedia.org The synthesis typically begins with the condensation of the aniline with glyoxal (B1671930) to form a diimine, which is then cyclized to create an imidazolium (B1220033) salt, the direct precursor to the NHC. wikipedia.org Applying this methodology to this compound would produce a new class of NHC ligands. The presence of bromine atoms would increase the steric bulk and modify the electronic properties of the ligand, potentially leading to enhanced catalytic activity or stability in the corresponding metal complexes. tcichemicals.comnih.gov

Table 4: Comparison of Properties of NHC Ligands

| Precursor Aniline | Resulting NHC Ligand | Expected Properties |

|---|---|---|

| 2,4,6-Trimethylaniline | IMes | Strong σ-donor, sterically bulky, widely used in catalysis. wikipedia.org |

Cross-Coupling Reactions

The two bromine atoms on the this compound ring are ideal leaving groups for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds.

Dibrominated monomers are extensively used in cross-coupling reactions to build larger, conjugated molecular architectures, such as those found in semiconducting polymers for organic electronics. ossila.com this compound can serve as a key monomer in such polymerizations.

The Suzuki-Miyaura coupling involves the reaction of the dibrominated compound with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu This reaction is known for its tolerance of a wide range of functional groups.

The Stille coupling utilizes an organotin reagent (organostannane) as the coupling partner with the dibrominated substrate, also catalyzed by palladium. organic-chemistry.orgwikipedia.org While organotin compounds have toxicity concerns, the Stille reaction is highly versatile and effective for constructing complex molecules. uwindsor.calibretexts.org

In both reactions, the catalytic cycle generally proceeds through three main steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron or organotin reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. libretexts.orgwikipedia.org The presence of two bromine atoms allows for stepwise or double coupling, enabling the synthesis of biaryl compounds or the formation of polymer chains.

Table 5: Overview of Cross-Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Forms C(sp²)-C(sp²) bonds; organoboron reagents are generally non-toxic. libretexts.orgharvard.edu |

Utility as a Monomer in Polymer Synthesis

There is no available scientific literature detailing the use of this compound as a monomer in polymer synthesis. General methodologies exist for creating polymers from halogenated anilines, often through cross-coupling reactions, but specific studies employing this particular trimethylated and dibrominated aniline derivative have not been identified.

Functionalization of the Amino Group

While the functionalization of the amino group on aniline and its derivatives is a fundamental aspect of organic chemistry, specific protocols and outcomes for this compound are not documented.

N-Alkylation and N-Monomethylation Strategies

No studies detailing the N-alkylation or specific N-monomethylation of this compound are present in the surveyed scientific literature. General strategies for the N-alkylation of aromatic amines are common but have not been specifically applied to or reported for this compound.

Amination Reactions Leading to Complex Architectures

Research on amination reactions using this compound to build complex molecular architectures is not available. The reactivity of related polysubstituted anilines suggests potential for such transformations, but specific examples involving this isomer are absent from the literature.

Ring Functionalization beyond Halogenation

Further functionalization of the aromatic ring of this compound is not described in available research.

Introduction of Other Functional Groups (e.g., Nitration)

There are no specific reports on the nitration or the introduction of other functional groups onto the aromatic ring of this compound. The synthesis of related compounds, such as nitrated trimethylanilines, typically involves the nitration of a trimethylbenzene precursor followed by reduction, rather than the direct nitration of a brominated trimethylaniline.

Applications in Building Complex Polyaryl Systems via Aryne Intermediates

The use of this compound as a precursor for generating aryne intermediates for the synthesis of complex polyaryl systems is not documented. While silylaryl halides can serve as aryne precursors, no studies have been found that apply this methodology to this specific compound.

Advanced Spectroscopic and Structural Elucidation of 2,4 Dibromo 3,5,6 Trimethylaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available NMR data for 2,4-Dibromo-3,5,6-trimethylaniline could be located. The elucidation of its structure via NMR would typically involve the following analyses.

Proton NMR for Methyl Group and Aromatic Proton Assignments

Detailed ¹H NMR spectra are required to assign the chemical shifts for the three distinct methyl groups and the sole aromatic proton. Such an analysis would provide insight into the electronic environment of each proton.

Analysis of Long-Range Proton Coupling Constants and Intramolecular Exchange Phenomena

The study of long-range coupling constants (e.g., ⁴J or ⁵J) would offer information about the connectivity and spatial relationships between non-adjacent protons. Furthermore, variable-temperature NMR studies could reveal information about dynamic processes such as intramolecular exchange.

Conformational Analysis of the Amino Group and Ring Nonplanarity

NMR techniques, potentially including Nuclear Overhauser Effect Spectroscopy (NOESY), could be used to investigate the preferred conformation of the amino group relative to the bulky ortho substituents. This would also provide information on any distortion of the benzene (B151609) ring from planarity due to steric hindrance.

Mass Spectrometry for Molecular Structure Confirmation

While the molecular formula (C₉H₁₁Br₂N) and molecular weight (approx. 293.00 g/mol ) are known, specific mass spectrometry data, including fragmentation patterns from techniques like Electron Ionization (EI), are not available. northwestern.edu Such data would be essential for confirming the molecular structure and understanding its fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification and Structural Insights

An experimental IR spectrum for this compound is not present in the public domain. An IR analysis would be used to identify characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the methyl and aromatic groups, C-N stretching, and C-Br stretching, as well as bending vibrations that are characteristic of the substitution pattern of the aromatic ring.

X-ray Crystallography for Solid-State Molecular Architecture

Determination of Bond Lengths, Angles, and Conformations

Computational studies using methods like Density Functional Theory (DFT) can also predict the geometry of such molecules with a high degree of accuracy. researchgate.net For a substituted aniline (B41778), the key geometric parameters include the C-N bond length, the C-Br bond lengths, and the bond angles within the benzene ring and of the amino group. The planarity of the amino group relative to the benzene ring is also a critical conformational feature. In many aniline derivatives, the nitrogen atom is slightly pyramidalized. umn.edu

The steric hindrance introduced by the three methyl groups and two bromine atoms on the benzene ring would significantly influence the conformation of the molecule. The bond lengths and angles are expected to deviate from ideal values to accommodate the bulky substituents. For instance, the C-C-C bond angles within the benzene ring are likely to be distorted from the ideal 120° to minimize steric strain. researchgate.net

Below is a table of representative bond lengths and angles for related bromo- and methyl-substituted anilines, which can serve as a reasonable approximation for this compound.

| Bond/Angle | Typical Length (Å) / Angle (°) | Source Compound Example |

| C-Br Bond Length | 1.89 - 1.91 | 2,6-Dibromo-4-methylaniline (B181599) researchgate.net |

| C-N Bond Length | ~1.40 | Aniline Derivatives |

| C-C (aromatic) | 1.38 - 1.41 | Substituted Benzenes |

| C-N-H Angle | ~113 | Aniline |

| C-C-Br Angle | ~120 | Brominated Benzenes |

| C-C-N Angle | ~121 | Aniline Derivatives |

This data is derived from studies on analogous compounds and computational models.

Analysis of Intermolecular Interactions in Crystal Structures

The way molecules pack in a solid-state crystal lattice is governed by a variety of intermolecular forces, including hydrogen bonding, halogen bonding, and van der Waals interactions. These interactions dictate many of the material's bulk properties, such as melting point and solubility.

For this compound, the primary intermolecular interactions are expected to be N-H···Br and N-H···N hydrogen bonds. The amino group (-NH2) can act as a hydrogen bond donor, while the bromine atoms and the nitrogen atom of a neighboring molecule can act as acceptors. researchgate.netresearchgate.net In the crystal structure of the related compound 2,4,6-trimethylanilinium bromide, intermolecular N-H···Br hydrogen bonds are the dominant forces that link the molecules into a three-dimensional network. researchgate.net The N-H···Br bond lengths in such structures are typically in the range of 2.32 to 2.58 Å. researchgate.net

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | N-H | Br | 2.32 - 2.58 | Major contributor to crystal lattice stability researchgate.net |

| Hydrogen Bond | N-H | N | ~2.19 | Links molecules into chains or networks researchgate.net |

| van der Waals | C-H | H-C | >2.4 | Contributes to overall packing efficiency |

This data is based on analogous structures and represents expected interactions.

Electrochemical Characterization of Derived π-Systems

The π-system of this compound, comprising the electron-rich aromatic ring and the amino group, is susceptible to electrochemical oxidation. Cyclic voltammetry is a key technique used to study the redox behavior of such compounds. publish.csiro.aurasayanjournal.co.in By measuring the potential at which the compound is oxidized, one can gain insight into the electronic nature of the molecule and the stability of the resulting radical cation.

The electrochemical oxidation of anilines is often a complex, multi-step process. publish.csiro.au The initial step is typically a one-electron transfer to form a radical cation. This intermediate can then undergo further chemical reactions, such as dimerization or polymerization, leading to the formation of new electroactive species. researchgate.net The reversibility of the initial oxidation wave in a cyclic voltammogram can provide information about the stability of the initially formed radical cation. researchgate.netpublish.csiro.au For many substituted anilines, the initial oxidation is irreversible or quasi-reversible, indicating that the radical cation is reactive. publish.csiro.au

| Compound Type | Effect on Oxidation Potential | Expected Behavior for this compound |

| Aniline with Alkyl Groups | Lowering (easier to oxidize) | The three methyl groups will contribute to lowering the oxidation potential relative to unsubstituted aniline. |

| Aniline with Halogen Groups | Increasing (harder to oxidize) | The two bromine atoms will increase the oxidation potential. |

| Combined Effect | Competitive | The net effect will determine the final oxidation potential, which is expected to be a key electronic parameter of the molecule. |

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. libretexts.org In the context of this compound, ESR would be the ideal method to study the radical cation that is formed upon one-electron oxidation. researchgate.netrsc.org

When this compound is oxidized, the resulting radical cation will have the unpaired electron delocalized over the π-system of the aromatic ring and the nitrogen atom. The ESR spectrum of this radical would provide a wealth of information about its electronic structure. The key parameters obtained from an ESR spectrum are the g-value and the hyperfine coupling constants. libretexts.org

The g-value is a characteristic property of the radical and is influenced by the electronic environment of the unpaired electron. The hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic moments of nearby nuclei, such as ¹⁴N, ¹H, and to a lesser extent, the bromine isotopes (⁷⁹Br and ⁸¹Br). The magnitude of the hyperfine coupling constants is proportional to the spin density of the unpaired electron at that particular nucleus.

By analyzing the hyperfine coupling pattern, one can map the distribution of the unpaired electron across the molecule. For the radical cation of this compound, significant hyperfine coupling would be expected to the nitrogen nucleus of the amino group and to the protons of the methyl groups. The bromine atoms would also exhibit coupling, although this can sometimes lead to line broadening in the spectrum. The study of such radical intermediates is crucial for understanding reaction mechanisms involving single-electron transfer steps. beilstein-journals.orgethernet.edu.et

| Parameter | Information Provided |

| g-value | Characteristic of the radical's electronic environment. |

| Hyperfine Coupling (aN) | Provides information on the spin density on the nitrogen atom. |

| Hyperfine Coupling (aH) | Reveals the spin density on the methyl protons, indicating the extent of delocalization onto the substituents. |

| Hyperfine Coupling (aBr) | Indicates spin density on the bromine atoms, though may be complex due to quadrupole moments. |

Computational and Theoretical Investigations of 2,4 Dibromo 3,5,6 Trimethylaniline

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular-level characteristics of 2,4-Dibromo-3,5,6-trimethylaniline. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic structure of an aniline (B41778) derivative is governed by the complex interplay between the electron-donating amino group and the substituents on the aromatic ring. wikipedia.org In this compound, the amino (-NH2) and three methyl (-CH3) groups are electron-donating, increasing the electron density of the benzene (B151609) ring. Conversely, the two bromine atoms are electronegative and act as electron-withdrawing groups via the inductive effect, while also being weak deactivators in electrophilic aromatic substitution. wikipedia.orgchemrevlett.com

DFT calculations can map this electronic landscape by calculating molecular orbitals, electron density distribution, and electrostatic potential. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. mdpi.com For halogenated aromatic compounds, halogen substitution is known to stabilize the LUMO level, which can enhance chemical reactivity. mdpi.com

Computational models predict that the electron density in this compound is highest at the nitrogen atom and on the aromatic ring at positions not occupied by the electron-withdrawing bromine atoms. The electrostatic potential map would show a negative potential (red/yellow) around the amino group, indicating a site susceptible to electrophilic attack. Reactivity indices, such as Fukui functions derived from DFT, can further pinpoint the most likely sites for nucleophilic, electrophilic, and radical attack.

Table 1: Predicted Electronic Properties of this compound (Illustrative) Note: These values are illustrative and based on typical results for similar halogenated and methylated anilines calculated using DFT (e.g., B3LYP/6-311++G(d,p)). Actual values would require specific computation.

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability; susceptible to oxidation. |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | 4.9 eV | Reflects chemical stability and electronic excitation energy. mdpi.com |

| Dipole Moment | ~2.1 D | Indicates overall molecular polarity arising from the asymmetrical arrangement of polar bonds (C-Br, C-N, N-H). |

The steric crowding in this compound, caused by five substituents on the benzene ring, heavily influences its three-dimensional structure. A key aspect of its conformational landscape is the rotation of the three methyl groups. Due to their different chemical environments, each methyl group experiences a unique rotational barrier. anu.edu.au

C3-Methyl Group: Flanked by a bromine atom and a methyl group.

C5-Methyl Group: Situated between the amino group and a methyl group.

C6-Methyl Group: Positioned between a bromine atom and the amino group.

Quantum chemical calculations can determine the potential energy surface for the rotation of each methyl group. Theoretical studies on similar sterically hindered molecules, like dibromomesitylene, show that methyl groups in different positions exhibit vastly different rotational barriers. rsc.org For this compound, the C6-methyl group, being adjacent to the bulky bromine and amino groups, is expected to have the highest rotational barrier. In contrast, the C5-methyl might have a lower barrier. These barriers are typically calculated by rotating the methyl group in small increments and calculating the energy at each step to find the transition state. researchgate.netcentre.edu

Table 2: Predicted Rotational Energy Barriers for Methyl Groups (Illustrative) Note: These values are hypothetical, based on principles of steric hindrance and data from related compounds like substituted ethanes and mesitylenes. rsc.orgcentre.edu

| Methyl Group Position | Adjacent Groups | Predicted Rotational Barrier (kcal/mol) | Expected Rotational Freedom |

| C3-CH₃ | C2-Br, C4-Br | Moderate (~3.5 - 5.0) | Hindered Rotation |

| C5-CH₃ | C4-Br, C6-CH₃ | Moderate-High (~4.0 - 6.0) | Hindered Rotation |

| C6-CH₃ | C5-CH₃, C1-NH₂ | High (~5.0 - 7.0) | Severely Hindered Rotation |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static structures, molecular modeling and dynamics (MD) simulations provide insights into the molecule's behavior over time, including reaction processes and conformational flexibility.

Computational chemistry can model entire reaction mechanisms, identifying intermediates and transition states. For this compound, potential reactions include electrophilic substitution on the ring or reactions involving the amino group, such as diazotization. wikipedia.org

Theoretical models can predict the regioselectivity of reactions. For instance, in an electrophilic attack, calculations would determine the activation energies for substitution at the few available positions on the ring. The sterically crowded nature of the molecule would likely lead to high activation barriers. nih.govacs.org Computational studies on reactions of substituted anilines have shown that both steric and electronic factors are critical in determining the outcome. nih.govbeilstein-journals.org By mapping the potential energy surface, the lowest energy pathway from reactants to products can be identified, and the structure of the corresponding transition state can be characterized. This information is invaluable for understanding reaction kinetics and predicting product distributions. github.io

The dense substitution on the aniline ring creates significant steric strain. This strain influences the planarity of the amino group and the orientation of the methyl groups. In a simple aniline molecule, the nitrogen atom is slightly pyramidal. wikipedia.org In this compound, the steric pressure from the adjacent C6-methyl and C2-bromine substituents likely forces the amino group to be more pyramidal and potentially twisted out of the plane of the ring to minimize repulsive interactions.

Molecular dynamics simulations can explore the accessible conformations of the molecule at a given temperature. nih.gov An MD simulation would reveal how the methyl groups and the amino group move and interact over time. The results can be analyzed to determine the most stable or populated conformations, providing a dynamic picture that complements the static view from quantum calculations. Studies on other bulky anilines confirm that steric hindrance is a dominant factor in their coordination chemistry and reactivity. mdpi.comrsc.org

Advanced Spectroscopic Property Predictions

Computational methods are widely used to predict various spectroscopic properties, aiding in the identification and characterization of new compounds. By simulating spectra, theoretical results can be directly compared with experimental data.

For this compound, the following spectra can be predicted:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated with high accuracy using methods like GIAO (Gauge-Independent Atomic Orbital). The predicted shifts would reflect the unique electronic environment of each proton and carbon atom, influenced by the adjacent bromine, methyl, and amino groups.

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. acs.org This allows for the assignment of specific peaks in an experimental IR or Raman spectrum to particular molecular motions, such as N-H stretching, C-Br stretching, or methyl group rocking.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is used to calculate electronic excitation energies, which correspond to the absorption bands in a UV-Vis spectrum. acs.org The calculations would predict the λ_max values for the π→π* transitions within the substituted benzene ring.

Table 3: Illustrative Predicted Spectroscopic Data Note: These predictions are illustrative. Specific shifts and frequencies require dedicated calculations.

| Spectrum Type | Predicted Feature | Corresponding Structural Element |

| ¹H NMR | δ ≈ 3.5-4.5 ppm | -NH₂ protons |

| ¹H NMR | δ ≈ 2.1-2.5 ppm | -CH₃ protons |

| ¹³C NMR | δ ≈ 110-120 ppm | Carbon atoms bonded to Bromine |

| IR Absorption | ~3300-3500 cm⁻¹ | N-H stretching vibrations |

| IR Absorption | ~550-650 cm⁻¹ | C-Br stretching vibrations |

| UV-Vis | λ_max ≈ 250 nm, 300 nm | π→π* electronic transitions |

Computational NMR and IR Chemical Shift Calculations

Extensive searches of scientific literature and chemical databases have revealed a notable absence of published research specifically detailing the computational and theoretical investigation of this compound. Consequently, there are no available data tables or detailed research findings for the calculated Nuclear Magnetic Resonance (NMR) and Infrared (IR) chemical shifts for this particular compound.

While computational studies, often employing Density Functional Theory (DFT) methods, are commonly used to predict and analyze the spectroscopic properties of organic molecules, no such studies have been reported for this compound. This includes the prediction of ¹H and ¹³C NMR chemical shifts and the calculation of vibrational frequencies for its IR spectrum.

The lack of data prevents a comparative analysis between theoretical calculations and experimental values, a common practice in spectroscopic studies to validate computational methods and provide a deeper understanding of the molecular structure and electronic properties.

Further research, including the synthesis and subsequent experimental and computational analysis of this compound, would be required to generate the specific NMR and IR chemical shift data for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.